molecular formula C44H48N2O10 B11681434 Butane-1,4-diyl bis[4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]

Butane-1,4-diyl bis[4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]

Cat. No.: B11681434
M. Wt: 764.9 g/mol
InChI Key: ZJEATMIYOZOGFA-UHFFFAOYSA-N
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Description

Butane-1,4-diyl bis[4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a butane-1,4-diyl backbone linked to two benzodioxolyl groups and a hexahydroquinoline moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane-1,4-diyl bis[4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] typically involves a multi-step process The initial step often includes the preparation of the hexahydroquinoline derivative through a cyclization reaction involving an appropriate dicarbonyl compound and an amineThe final step involves the attachment of the butane-1,4-diyl linker, which can be achieved through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis[4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or amines .

Scientific Research Applications

Butane-1,4-diyl bis[4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butane-1,4-diyl bis[4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Butane-1,4-diyl bis[4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]
  • 3,3′- (butane-1,4-diyl)bis (1,2-dimethyl-1H-imidazol-3-ium) dibromide
  • 4,4’- (1,3-butadiynl-1,4-diyl)bis (4,1-phenyleneoctoanate)

Uniqueness

The uniqueness of Butane-1,4-diyl bis[4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] lies in its complex structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C44H48N2O10

Molecular Weight

764.9 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonyl]oxybutyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C44H48N2O10/c1-23-35(37(25-9-11-31-33(15-25)55-21-53-31)39-27(45-23)17-43(3,4)19-29(39)47)41(49)51-13-7-8-14-52-42(50)36-24(2)46-28-18-44(5,6)20-30(48)40(28)38(36)26-10-12-32-34(16-26)56-22-54-32/h9-12,15-16,37-38,45-46H,7-8,13-14,17-22H2,1-6H3

InChI Key

ZJEATMIYOZOGFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)OCCCCOC(=O)C5=C(NC6=C(C5C7=CC8=C(C=C7)OCO8)C(=O)CC(C6)(C)C)C

Origin of Product

United States

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